1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine
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Overview
Description
1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a unique imidazo[1,5-a]pyrazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxolan-3-yl group and the bromine atom further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
The synthesis of 1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step procedures that include cyclocondensation, cycloaddition, and oxidative cyclization reactions The starting materials are often readily available heterocyclic precursorsThe bromine atom can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the imidazo[1,5-a]pyrazine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the oxolan-3-yl group can influence the compound’s binding affinity and specificity. The pathways involved in its mechanism of action could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridines: These compounds share a similar core structure but differ in the heteroatoms and substituents present.
Imidazo[1,2-a]pyridines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to distinct reactivity and applications.
Imidazo[1,2-a]pyrazines: These compounds are closely related and often exhibit similar chemical behavior and biological activity.
Properties
Molecular Formula |
C10H11BrN4O |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-9(12)13-2-3-15(7)10(14-8)6-1-4-16-5-6/h2-3,6H,1,4-5H2,(H2,12,13) |
InChI Key |
OYZQURHPTGJEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=C3N2C=CN=C3N)Br |
Origin of Product |
United States |
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